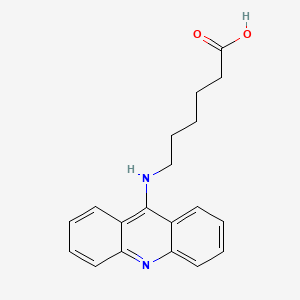

9-(5-Carboxypentylamino)acridine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(acridin-9-ylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c22-18(23)12-2-1-7-13-20-19-14-8-3-5-10-16(14)21-17-11-6-4-9-15(17)19/h3-6,8-11H,1-2,7,12-13H2,(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOCKNBOLYNHSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00226480 | |

| Record name | 9-(5-Carboxypentylamino)acridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75572-57-5 | |

| Record name | 9-(5-Carboxypentylamino)acridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075572575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(5-Carboxypentylamino)acridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Role of 9 5 Carboxypentylamino Acridine As an Affinity Adsorbent Ligand in Enzyme Studies

Application in Acetylcholinesterase (AChE) Purification and Study

The primary application of 9-(5-Carboxypentylamino)acridine in enzyme studies is as a ligand in affinity chromatography for the purification of acetylcholinesterase (AChE). This technique leverages the specific binding interaction between the ligand and the enzyme to isolate AChE from complex biological mixtures with high selectivity.

Development of Affinity Adsorbents Utilizing this compound

A successful affinity adsorbent requires the stable immobilization of a specific ligand onto a solid support. In the case of AChE purification, this compound has been effectively coupled to a Sepharose CL-4B matrix. nih.gov This process involves the chemical synthesis of the ligand itself, followed by its covalent attachment to the agarose (B213101) beads of the Sepharose support. nih.gov The resulting affinity adsorbent is both efficient and specific for the purification of AChE, particularly from the electric organ of Electrophorus electricus. nih.govcapes.gov.br

The design of the ligand is crucial for its effectiveness. The acridine (B1665455) ring structure of this compound bears a resemblance to the quaternary ammonium (B1175870) group of acetylcholine, the natural substrate of AChE. This structural mimicry allows it to bind to the active site of the enzyme. The 5-carboxypentylamino chain acts as a spacer arm, which is critical for minimizing steric hindrance and allowing the immobilized ligand to interact effectively with the enzyme in the solution.

The purification process typically involves passing a crude enzyme extract through a column packed with the this compound-Sepharose adsorbent. The AChE binds specifically to the ligand, while other proteins and contaminants are washed away. The bound enzyme can then be eluted by changing the conditions, such as pH or ionic strength, or by introducing a competitive inhibitor that displaces the enzyme from the ligand. This method has proven to be a straightforward and effective strategy for obtaining highly purified AChE. nih.gov

Characterization of Ligand-Enzyme Interactions

The interaction between this compound and acetylcholinesterase is a key aspect of its function as an affinity ligand. The acridine moiety is believed to interact with the peripheral anionic site (PAS) of the AChE enzyme. The PAS is a region near the entrance of the active site gorge that is known to bind a variety of ligands, including inhibitors and allosteric modulators.

While specific kinetic data for the binding of this compound is not extensively detailed in the available literature, the principles of its interaction can be inferred from studies of similar acridine derivatives. For instance, other 9-aminoacridine (B1665356) derivatives have been shown to be potent inhibitors of AChE. The binding affinity of these ligands is a critical factor in the efficiency of the affinity matrix.

Comparative Affinity Studies with Different Acetylcholinesterase Sources (e.g., Electrophorus, Erythrocyte)

Acetylcholinesterase exists in various forms and can be isolated from different sources, including the electric eel (Electrophorus electricus) and mammalian erythrocytes. These different forms of the enzyme can exhibit variations in their structure and binding properties.

These findings suggest that the organic cation binding region of AChE can differ between species, leading to variations in ligand affinity. nih.gov It is plausible that similar differences in affinity would be observed for this compound, which would impact the efficiency of the affinity purification for AChE from different sources. The higher affinity of the Electrophorus AChE for acridine-based ligands likely explains why this source is predominantly used in studies involving this compound affinity chromatography. nih.govcapes.gov.br

Below is a table summarizing the conceptual differences in affinity based on the study of the related N-methylacridinium ligand:

| Acetylcholinesterase Source | Relative Affinity for Acridine Ligand | Ligand Concentration for Retention |

| Electrophorus electricus | High | Low (e.g., 0.44 µmol/ml for N-methylacridinium) nih.gov |

| Bovine Erythrocyte | Low | High (e.g., 2.0-2.8 µmol/ml for N-methylacridinium) nih.gov |

This comparative data, though for a different ligand, underscores the importance of considering the enzyme source when designing and applying affinity chromatography protocols based on this compound.

Molecular Mechanisms of Interaction with Biological Macromolecules

DNA Interaction Mechanisms of Acridine (B1665455) Compounds

Acridine compounds are well-established DNA-binding agents, a property that underpins many of their therapeutic and biological effects. nih.govresearchgate.net The primary mode of interaction is the physical insertion of the planar acridine ring between the base pairs of the DNA double helix, a process known as intercalation. nih.gov This interaction is stabilized by a combination of forces and can significantly alter the structure and function of DNA.

The classic mode of interaction for acridine compounds is intercalation, where the flat aromatic chromophore positions itself between adjacent base pairs in a DNA duplex. nih.govnih.gov This insertion is driven by van der Waals forces and hydrophobic interactions. nih.govnih.gov The process causes a local unwinding of the DNA helix and an increase in the distance between the stacked base pairs to accommodate the intercalator.

The dynamics of intercalation are complex and can be influenced by the specific sequence of DNA bases. Simple intercalators often show a preference for inserting at 5'-pyrimidine-purine-3' steps. nih.gov However, the side chains attached to the acridine ring play a crucial role in determining the precise binding mode and sequence preference. For instance, studies on the acridine derivative ACRAMTU have shown that it can intercalate at 5′-CG/CG and 5′-GA/TC base steps, with the side chains protruding into the DNA groove. nih.gov A general principle known as "neighbor-exclusion" suggests that binding can only occur at every other potential site, indicating a strong negative cooperativity in the binding process. capes.gov.br

While intercalation is the primary binding mode, the side chains of acridine derivatives often engage in secondary interactions within the major or minor grooves of the DNA helix. nih.govnih.gov These interactions are critical for stabilizing the intercalated complex and can confer sequence selectivity. nih.gov For 9-(5-Carboxypentylamino)acridine, the carboxypentylamino side chain at the 9-position is significant. The amino group can be protonated at physiological pH, creating a positive charge that engages in favorable electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. nih.govoup.com This "anchoring" effect helps to secure the acridine core within the intercalation site. oup.com

The act of intercalation fundamentally alters the local and global topology of DNA. By inserting between base pairs, acridine compounds unwind the DNA helix, which can be measured as an unwinding angle. mdpi.com This perturbation is a key factor in the mechanism of action for drugs that target topoisomerases, as it creates a DNA structure that can be recognized and trapped by these enzymes. nih.gov The binding of acridines can lead to a retardation of plasmid DNA mobility in electrophoretic assays, a direct consequence of these conformational changes. mdpi.com

Furthermore, the binding of acridine derivatives generally increases the thermal stability of the DNA duplex. oup.com This is observed as an increase in the melting temperature (Tm), the temperature at which half of the double-stranded DNA dissociates into single strands. Acridine-4-carboxamide derivatives, for example, have been shown to significantly stabilize short DNA duplexes, with a higher affinity noted for GC-rich sequences over AT-rich ones. oup.comoup.com This stabilization is attributed to the favorable energy of the intercalation and the electrostatic interactions of the side chains. oup.com

Enzyme Inhibition and Modulation by Acridine Derivatives

The interaction of acridine derivatives with DNA makes them potent modulators of enzymes that process nucleic acids, such as topoisomerases. Additionally, the structural features of the acridine scaffold allow for specific interactions with the active sites of other critical enzymes, including cholinesterases.

The acridine scaffold is a well-known template for the design of cholinesterase inhibitors. frontiersin.org Specifically, this compound has been identified as an effective ligand for acetylcholinesterase (AChE). nih.gov It was synthesized and used to create an affinity adsorbent column that is highly efficient and specific for purifying AChE from the electric organ of Electrophorus electricus. nih.gov This application demonstrates a direct and specific interaction between this compound and the enzyme.

While the specific inhibitory mechanism for this compound is not detailed in the available literature, related 9-substituted acridine derivatives have been extensively studied as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). frontiersin.orgnih.gov These studies reveal that different substitution patterns on the acridine ring can lead to varying levels of potency and selectivity for AChE versus BChE. nih.govnih.gov For example, some 9-phosphorylated dihydroacridines are potent and selective BChE inhibitors, while certain 9-heterocyclic amino-N-methyl-9,10-dihydroacridines can effectively inhibit both enzymes. nih.govnih.gov The mechanism often involves a mixed competitive/non-competitive inhibition, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net

Table 1: Cholinesterase Inhibition by Selected Acridine Derivatives (Note: Data for illustrative purposes from related compounds, not this compound itself)

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| 9-phosphoryl-9,10-dihydroacridine (dibenzyloxy derivative 1d) | BChE | 2.90 ± 0.23 | nih.gov |

| 9-phosphoryl-9,10-dihydroacridine (diphenethyl bioisostere 1e) | BChE | 3.22 ± 0.25 | nih.gov |

| 9-phosphorylacridine (aromatized analog 2d) | BChE | 6.90 ± 0.55 | nih.gov |

This table showcases the inhibitory concentrations (IC50) of related acridine compounds against Butyrylcholinesterase (BChE), illustrating the potential of the acridine scaffold for enzyme inhibition.

The ability of acridine derivatives to intercalate into DNA makes them potent inhibitors of DNA topoisomerases, enzymes essential for managing DNA topology during replication, transcription, and repair. nih.govnih.gov Topoisomerase I (Topo I) creates single-strand breaks, while Topoisomerase II (Topo II) creates double-strand breaks to resolve supercoiling and tangling of DNA. nih.gov

Acridine derivatives can act as "topoisomerase poisons," which stabilize the transient covalent complex formed between the enzyme and DNA (the "cleavage complex"). nih.gov This prevents the re-ligation of the DNA strand(s), leading to the accumulation of DNA breaks and ultimately triggering cell death. Amsacrine, a 9-anilinoacridine, was one of the first anticancer agents identified to function as a Topo II poison. nih.govnih.gov

Alternatively, some acridines can act as catalytic inhibitors, which interfere with the enzyme's function without trapping the cleavage complex. nih.gov Studies on some novel acridine derivatives have shown them to be topoisomerase "suppressors," indicating they inhibit the enzyme's activity, rather than acting as poisons. nih.gov The inhibition of Topo I is often caused by the binding of the acridine derivative to the DNA molecule, which prevents the enzyme from functioning correctly, rather than by direct inhibition of the enzyme itself. mdpi.com Many acridine-4-carboxamides, a class structurally related to this compound, are known to inhibit both Topo I and Topo II. nih.govmdpi.com The specific activity and selectivity (Topo I vs. Topo II) can be finely tuned by the nature of the side chains on the acridine ring. mdpi.com

Table 2: DNA Binding and Topoisomerase Inhibition of Acridine Derivatives (Note: Data for illustrative purposes from related compounds)

| Compound Type | DNA Binding Constant (K, M⁻¹) | Topoisomerase Target | Mechanism | Reference |

| Novel Acridine Derivatives | 2.0 x 10³ - 3.1 x 10⁴ | Topo I & Topo II | Suppressor | nih.gov |

| 3,9-Disubstituted Acridines | 2.81 x 10⁴ - 9.03 x 10⁴ | Primarily Topo I | Poison/Inhibitor | mdpi.com |

| Acridine-thiosemicarbazones | ~4.75 x 10⁴ | Topo IIα | Inhibitor | nih.gov |

This table presents DNA binding constants and topoisomerase targets for various classes of acridine derivatives, highlighting their role as DNA-interactive enzyme inhibitors.

Kinase Inhibition

Acridine derivatives have been identified as inhibitors of several protein kinases, which are crucial regulators of cellular processes. The inhibition of these enzymes can disrupt signaling pathways involved in cell proliferation and survival, making them attractive targets in oncology.

Haspin and DYRK2: A high-throughput screening of a large compound library identified an acridine analog as a potent inhibitor of Haspin kinase, a serine/threonine kinase essential for normal cell division. nih.gov This same compound was also found to potently inhibit DYRK2 (Dual-specificity tyrosine-phosphorylation-regulated kinase 2). nih.gov Structure-activity relationship (SAR) studies on a series of acridine analogs revealed that the structural requirements for inhibiting Haspin and DYRK2 share many similarities. nih.govresearchgate.net However, specific structural modifications allowed for the development of selective inhibitors. For instance, one analog demonstrated an IC50 value of less than 60 nM for Haspin and was 180-fold more selective for Haspin over DYRK2. nih.govresearchgate.net Conversely, a different analog was identified as a moderately potent DYRK2 inhibitor (IC50 < 400 nM) with 5.4-fold selectivity over Haspin. nih.govresearchgate.net

VEGFR-2 and Src: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Src kinase are both significant in cancer progression, with Src sometimes acting synergistically to promote VEGFR-2 activation. nih.gov Research has explored the acridine scaffold for developing novel dual inhibitors of VEGFR-2 and Src. nih.gov A series of 21 synthesized 9-aminoacridine (B1665356) derivatives were evaluated, and some showed potent antiproliferative activities against various cancer cell lines. nih.govnih.gov One particular compound demonstrated inhibitory activity against both VEGFR-2 and Src, with inhibition rates of 44% and 8%, respectively, at a concentration of 50μM. nih.gov This compound was also shown to reduce the levels of activated ERK1/2, a downstream effector of both kinases. nih.gov This suggests that the acridine structure is a promising scaffold for creating multi-target kinase inhibitors. nih.gov

MEK: The development of new 9-anilinoacridines incorporating phenyl-urea moieties has been pursued to create potential dual inhibitors of Src and MEK (Mitogen-activated protein kinase kinase). nih.gov In vitro studies showed that many of these compounds were cytotoxic to HepG-2 and K562 tumor cells, indicating that the acridine scaffold could be valuable for developing multi-target MEK and Src kinase inhibitors. nih.gov

PDGFR-α: While the acridine scaffold has been explored for various kinase targets, specific inhibitory data for this compound against Platelet-Derived Growth Factor Receptor Alpha (PDGFR-α) is not prominently available in the reviewed literature.

Table 1: Kinase Inhibition by Acridine Derivatives

| Kinase Target | Compound Type | Key Findings | Reference |

|---|---|---|---|

| Haspin | Acridine Analog | Potent inhibition with IC50 < 60 nM. | nih.govresearchgate.net |

| DYRK2 | Acridine Analog | Moderate inhibition with IC50 < 400 nM. | nih.govresearchgate.net |

| VEGFR-2 | 9-Aminoacridine Derivative | 44% inhibition at 50µM. | nih.gov |

| Src | 9-Aminoacridine Derivative | 8% inhibition at 50µM. | nih.gov |

| MEK | 9-Anilinoacridine | Cytotoxic to tumor cells, suggesting potential as a dual inhibitor with Src. | nih.gov |

Trypanothione Reductase Inhibition

Trypanothione reductase (TR) is an enzyme essential for the survival of trypanosomatid parasites, such as Trypanosoma cruzi (the agent of Chagas' disease) and Leishmania. nih.govmdpi.com This enzyme is absent in humans, making it a prime target for the development of anti-parasitic drugs. mdpi.com

Acridine derivatives, being structural analogues of the known TR inhibitor mepacrine (quinacrine), have been synthesized and studied for their ability to inhibit this enzyme. nih.gov A series of 9-aminoacridines demonstrated competitive inhibition of T. cruzi TR, with apparent Ki values ranging from 5 to 43 μM. nih.gov Detailed kinetic studies suggest that for 9-aminoacridines, more than one inhibitor molecule can bind to the enzyme. nih.gov In contrast, 9-thioacridine derivatives were found to inhibit TR through a mixed-type kinetic mechanism. nih.gov The complexity of these interactions highlights the challenge in predicting inhibition patterns based solely on structural similarity. nih.gov The development of new screening assays continues to aid in the identification of novel TR inhibitors. plos.org

Table 2: Inhibition of Trypanothione Reductase by Acridine Derivatives

| Compound Class | Organism | Inhibition Mechanism | Apparent Ki Values | Reference |

|---|---|---|---|---|

| 9-Aminoacridines | Trypanosoma cruzi | Competitive | 5 - 43 μM | nih.gov |

| 9-Thioacridines | Trypanosoma cruzi | Mixed-type | Not specified | nih.gov |

Interactions with Other Protein Targets

Beyond kinases and parasite-specific enzymes, the acridine scaffold interacts with a range of other protein targets, leading to various biological effects.

Acetylcholinesterase: The compound this compound has been synthesized specifically for its properties as an affinity adsorbent ligand. nih.gov It is used for the efficient and specific purification of acetylcholinesterase from the electric organ of Electrophorus electricus. nih.gov This indicates a direct and strong binding interaction between this compound and acetylcholinesterase.

FoxP3: Forkhead box P3 (FoxP3) is a key transcription factor for regulatory T cells (Tregs), which can suppress anti-tumor immune responses. nih.gov A screen for small molecules that could inhibit Treg function identified a group of 9-aminoacridines. nih.gov Mechanistic studies revealed that these acridine compounds interfere with the DNA-binding activity of FoxP3, subsequently inhibiting the regulation of its downstream target genes. nih.gov This interference with FoxP3 function was shown to enhance anti-tumor immune responses in both mouse models and samples from cancer patients. nih.gov

Topoisomerase II: Amsacrine, an acridine derivative, is a known anticancer agent that functions as a topoisomerase II poison. frontiersin.org Building on this, various 9-substituted acridine derivatives, such as 9-anilinoacridines, have been synthesized as potential antitumor agents with inhibitory effects on DNA topoisomerase II. nih.gov One such derivative, 3-(9-acridinylamino)-5-(hydroxymethyl)aniline (AHMA), was identified as a potent topoisomerase II inhibitor and showed significant antitumor activity in vivo. nih.gov

Prion Protein: Acridine derivatives have also been investigated for their potential in treating prion diseases. The compound quinacrine (B1676205) and its novel analogues have been studied for their ability to inhibit the cytotoxic activity of the human prion protein fragment 90-231 (hPrP90-231). researchgate.net These acridine derivatives demonstrate high-affinity binding to this prion protein fragment, and some have been shown to be more effective than quinacrine at reducing its cytotoxicity. researchgate.net

Table 3: Other Protein Targets of Acridine Derivatives

| Protein Target | Acridine Compound | Nature of Interaction | Biological Outcome | Reference |

|---|---|---|---|---|

| Acetylcholinesterase | This compound | Affinity Ligand Binding | Enzyme Purification | nih.gov |

| FoxP3 | 9-Aminoacridines | Interference with DNA-binding | Inhibition of Treg function | nih.gov |

| Topoisomerase II | 9-Anilinoacridines (e.g., AHMA) | Enzyme Inhibition | Antitumor Activity | nih.gov |

| Prion Protein (hPrP90-231) | Acridine Derivatives (e.g., Quinacrine analogues) | High-affinity binding | Reduction of cytotoxicity | researchgate.net |

Structure Activity Relationship Sar Studies of 9 Substituted Acridines

Influence of the 9-Substituent (e.g., Carboxypentylamino Chain) on Biological Activity

The substituent at the 9-position of the acridine (B1665455) ring is a primary determinant of biological activity and plays a critical role in the molecule's interaction with its targets, such as DNA and associated enzymes like topoisomerases. nih.govresearchgate.net The 9-aminoacridine (B1665356) scaffold is a versatile platform where modifications to the side chain can significantly modulate efficacy and selectivity. nih.gov

The side chain, such as the 5-carboxypentylamino group, often functions to correctly position and anchor the planar acridine ring within its binding site. nih.gov For compounds that act as DNA intercalators, the flat aromatic acridine core inserts between the base pairs of the DNA double helix. The attached side chain typically lies within one of the DNA grooves, contributing to the stability of the drug-DNA complex through additional electrostatic or van der Waals interactions. nih.gov

Key characteristics of the 9-substituent that influence activity include:

Terminal Functional Group: The nature of the terminal group on the side chain is equally important. The presence of a terminal carboxyl group, as in the 5-carboxypentylamino substituent, introduces an acidic moiety. This electron-withdrawing group can increase the cytotoxic potential of the compound compared to an unsubstituted 9-aminoacridine. google.com Furthermore, an ionizable group can help anchor the substituent within the DNA groove, enhancing the stability of the interaction. nih.gov

Table 1: Influence of 9-Aminoalkyl Side Chain Length on Biological Activity (Representative Data)

| Compound | Side Chain at 9-Position | Chain Length (Atoms) | Relative DNA Binding Affinity | Relative Cytotoxicity |

| 1 | -NH-(CH₂)₂-NH₂ | 4 | Moderate | Moderate |

| 2 | -NH-(CH₂)₃-NH₂ | 5 | High | High |

| 3 | -NH-(CH₂)₄-NH₂ | 6 | High | High |

| 4 | -NH-(CH₂)₅-COOH | 7 | Moderate-High | Increased |

| 5 | -NH-(CH₂)₆-NH₂ | 8 | Moderate | Moderate-Low |

Note: This table is illustrative, compiled from general findings in SAR studies. researchgate.netmdpi.comacs.org It shows a general trend where activity often peaks at a specific chain length (e.g., 5-6 atoms) and how a terminal carboxyl group can modulate this activity.

Effects of Acridine Ring Substituents on Interaction Profiles (e.g., 2-methoxy, 6-chloro)

Substituents on the tricyclic acridine ring system itself have a profound effect on the electronic properties, planarity, and steric profile of the molecule, which in turn modulates its interaction with biological targets. Common substitutions, such as methoxy (B1213986) (-OCH₃) and chloro (-Cl) groups, are frequently employed to fine-tune activity. researchgate.net

For instance, the presence of a 6-chloro substituent is a feature of several biologically active acridines. In a series of 6-chloro-2-substituted-9-aminoacridines, the binding affinities to DNA were found to be relatively insensitive to the nature of the 2-substituent, which was attributed to the overriding effect of the positive charge on the protonated ring system. scirp.org However, the substituent pattern can influence the geometry of intercalation; for example, a dissymmetric substitution pattern was suggested to create a "wedge" effect upon intercalation, altering the DNA unwinding angle. scirp.org

The combination of a 2-methoxy and 6-chloro substitution pattern is found in the well-known acridine derivative, quinacrine (B1676205), and its analogues. This specific pattern has been shown to be a critical determinant of cellular cytotoxicity and antiprion activity. researchgate.net The electron-donating methoxy group and the electron-withdrawing chloro group modify the electron distribution of the aromatic system, which can affect the strength of the π-π stacking interactions with DNA base pairs. mdpi.com In some aza-acridine series, electron-donating groups like methoxy were suggested to enhance the stability of the core structure against hydrolysis, potentially preserving biological activity. mdpi.com

The antiviral activity of certain 9-aminoacridines against SARS-CoV-2 was also found to be dependent on the halogenation pattern around the central ring system, though a chloro or methoxy substituent at the 3-position (equivalent to 6- in other numbering schemes) did not have a universally significant effect on activity in one study. nih.govacs.org This highlights that the influence of a given substituent can be highly context-dependent, varying with the specific biological target and the other structural features of the molecule.

Relationship Between Structural Modifications and Target Selectivity

Structural modifications to the 9-substituted acridine scaffold are a key strategy for enhancing selectivity towards specific biological targets, such as a particular enzyme isoform or a certain cancer cell type. Selectivity is crucial for developing effective therapeutics with minimal off-target effects.

Modifications that influence selectivity can be made at either the 9-position side chain or on the acridine ring itself. For example, in a series of novel amino-substituted aza-acridines, some compounds induced significant antiproliferative effects with apparent cell-type selectivity. WM266-4 metastatic melanoma cells were more susceptible than T24 bladder carcinoma cells, a difference potentially reflecting the distinct mutational profiles and molecular target landscapes of the two cancer models. mdpi.com

Similarly, in the development of topoisomerase inhibitors, structural changes can differentiate between inhibiting topoisomerase I and topoisomerase II. A series of 3,9-disubstituted acridines were found to inhibit both enzymes, but the specific substituents influenced the degree of inhibition for each. mdpi.com In another study, docking simulations suggested that different 9-amino-3-phenylacridone derivatives could act as either topoisomerase II catalytic inhibitors or as poisons, depending on their substitution pattern and predicted binding mode. scirp.org

The introduction of specific functional groups can also confer selectivity. For instance, acridine derivatives incorporating a pyrimidine (B1678525) moiety showed high inhibitory activity and selectivity for butyrylcholinesterase (BChE) over the structurally related acetylcholinesterase (AChE). This selectivity was observed to increase as the length of the spacer connecting the acridine and pyrimidine units was elongated, suggesting the longer chain could better access specific binding regions in BChE.

Table 2: Example of Structural Modification on Target Selectivity

| Compound Base | R-Group at Position 9 | Target 1: BChE Inhibition (IC₅₀) | Target 2: AChE Inhibition (IC₅₀) | Selectivity Index (AChE/BChE) |

| Acridine | -(CH₂)₂-linker-pyrimidine | High | Low | High |

| Acridine | -(CH₂)₃-linker-pyrimidine | Very High | Low | Very High |

Note: This table illustrates the principle of selectivity based on findings for acridine conjugates. researchgate.net Increasing spacer length can enhance selectivity for one enzyme (BChE) over another (AChE).

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to correlate the chemical structure of compounds with their biological activity. By developing mathematical equations, QSAR models can predict the activity of new molecules and provide insight into the physicochemical properties that are most important for their function.

For acridine derivatives, QSAR studies have been instrumental in understanding the factors that govern their antitumor activity. An early QSAR analysis of 9-anilinoacridines suggested that the biological activity was influenced by a combination of factors:

Electronic Effects: The electronic properties of substituents on the anilino ring were found to affect the drug's binding site interactions.

Hydrophobicity: The hydrophobicity of the molecule was shown to influence its ability to enter the active site.

Steric Effects: The size and shape of the substituents were found to influence the binding to the active site. researchgate.net

In a more specific study on 9-(pyridin-2'-yl)-aminoacridines, a QSAR equation was developed that linked the ability of these compounds to interact with DNA to the electronic character of substituents on the pyridine (B92270) ring. The model indicated that electron-withdrawing groups on the pyridine ring promoted the interaction with double-stranded DNA, likely by stabilizing the cationic character of the molecule at physiological pH, which in turn strengthens the electrostatic attraction to the negatively charged DNA phosphate (B84403) backbone. nih.govnih.gov

More recent QSAR analyses on 3,9-disubstituted acridines used charges on the atoms within the substituent at the 9-position as a key descriptor. mdpi.com This approach focuses on the part of the molecule that varies within the series, allowing for a precise correlation between the electronic nature of the side chain and the observed antiproliferative activity. These models help rationalize experimental findings and guide the design of new analogues with potentially enhanced potency. mdpi.com

Analytical and Biophysical Techniques for Studying 9 5 Carboxypentylamino Acridine Interactions

Spectroscopic Methods

Spectroscopic techniques are fundamental in elucidating the binding characteristics of 9-(5-Carboxypentylamino)acridine with macromolecules such as DNA and proteins. These methods rely on changes in the molecule's electronic or vibrational states upon interaction.

UV-Vis Absorption Spectroscopy for Binding Characterization

UV-Vis absorption spectroscopy is a primary tool for confirming the interaction between acridine (B1665455) derivatives and macromolecules like DNA. When an acridine compound binds to DNA, changes in its absorption spectrum are typically observed. These changes can include a shift in the maximum absorption wavelength (λmax) and a change in the molar absorptivity.

The interaction of acridine derivatives with calf thymus DNA (CT-DNA) often results in a red shift (bathochromic shift) of the λmax and a decrease in absorption intensity (hypochromism). nih.govnih.gov These spectral perturbations indicate the formation of a complex between the acridine molecule and DNA. researchgate.net The hypochromism is often associated with the intercalation of the planar acridine ring between the base pairs of the DNA double helix. The binding constant (K) of the interaction can be determined by monitoring the changes in absorbance at a fixed wavelength while titrating the acridine solution with increasing concentrations of DNA.

Table 1: Representative UV-Vis Spectral Data for Acridine-DNA Interaction (Note: Data is based on studies of various acridine derivatives to illustrate the principles applicable to this compound)

| Acridine Derivative | Free λmax (nm) | Bound λmax (nm) | Spectral Shift | Binding Constant (K) | Reference |

| Acridine-9-amine derivative | 420 | 425 | Red Shift, Hypochromism | 2.59 - 5.50 (log(KA)) | nih.gov |

| Acriflavine | Not Specified | Not Specified | Red Shift (strong binding), Band Splitting (weak binding) | Not Specified | nih.gov |

| 9-phenyl acridine | Not Specified | Not Specified | Indicated binding to CT-DNA | Not Specified | nih.govresearchgate.net |

This table is for illustrative purposes and shows the type of data obtained from UV-Vis titration experiments with acridine compounds.

Fluorescence Spectroscopy (Quenching, Lifetime, Anisotropy, FRET)

Fluorescence spectroscopy offers high sensitivity for studying the binding of fluorescent molecules like this compound to macromolecules. Several fluorescence parameters can be monitored.

Fluorescence Quenching: The intrinsic fluorescence of acridine derivatives is often quenched upon binding to DNA or proteins. nih.govnih.govresearchgate.net This quenching can be static (due to complex formation) or dynamic (due to collisional quenching). By analyzing the quenching data using the Stern-Volmer equation, one can determine the binding constants and the nature of the quenching process. For instance, the binding of 9-aminoacridine (B1665356) to hemoglobin has been shown to cause static quenching of the dye's fluorescence. nih.gov

Fluorescence Lifetime: The fluorescence lifetime (τf) is the average time the molecule spends in the excited state. Changes in the fluorescence lifetime upon binding can provide information about the local environment of the fluorophore. For example, the fluorescence lifetimes of 9-acridinecarboxylic acid have been measured in various solvents, which helps in understanding its photophysical properties. iitkgp.ac.in

Fluorescence Anisotropy: Measurement of fluorescence anisotropy provides insights into the size and shape of the fluorescent molecule and its rotational mobility. An increase in fluorescence anisotropy upon binding of this compound to a macromolecule would indicate a decrease in its rotational freedom, confirming the binding event.

Förster Resonance Energy Transfer (FRET): FRET is a distance-dependent interaction between two dye molecules in which excitation is transferred from a donor molecule to an acceptor molecule without emission of a photon. This phenomenon can be used to measure distances between specific sites on a macromolecule or to study binding events.

Table 2: Representative Fluorescence Data for Acridine Derivatives (Note: This table presents typical fluorescence properties of acridine compounds to illustrate the parameters studied.)

| Compound | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) | Reference |

| 9-Acridinecarboxylic Acid | Not Specified | Not Specified | Varies with solvent | Varies with solvent | iitkgp.ac.in |

| 1-(Acridin-9-yl)-3-alkyl-S-methylisothiuronium iodides | Not Specified | ~446 | Increased fluorescence compared to thioureas | Not Specified | researchgate.net |

| 9-Aminoacridine (bound to Hemoglobin) | Not Specified | Not Specified | Quenching observed | Not Specified | nih.gov |

Circular Dichroism for Conformational Changes

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of chiral macromolecules like DNA and proteins. While this compound itself is not chiral, its binding can induce conformational changes in the macromolecule, which can be detected by CD.

When an acridine derivative intercalates into the DNA double helix, it can alter the stacking interactions between the base pairs, leading to changes in the CD spectrum of the DNA. Similarly, the binding of an acridine dye to a protein can cause changes in its alpha-helical or beta-sheet content, which is reflected in the protein's CD spectrum. For example, the binding of acridine orange and 9-aminoacridine to hemoglobin was shown to alter the α-helicity of the protein, as quantified by CD spectroscopy. nih.gov

Surface-Enhanced Raman Scattering (SERS)

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed structural information about molecules adsorbed on nanostructured metal surfaces (typically silver or gold). SERS can be used to obtain a unique vibrational fingerprint of this compound, allowing for its detection at very low concentrations. nih.govrsc.org

Studies on related acridine derivatives, such as 9-phenylacridine, have shown that the SERS spectra can reveal the orientation of the molecule on the metal surface. rsc.org For instance, changes in the frequency and intensity of the Raman bands upon adsorption can indicate whether the molecule is interacting with the surface through its nitrogen atom's lone pair of electrons or through its π-system. rsc.orgresearchgate.net The pH of the solution can also influence the SERS spectrum by affecting the protonation state of the acridine molecule. researchgate.net

Electrochemical and Spectroelectrochemical Analysis

Electrochemical methods can be employed to investigate the redox properties of this compound. Techniques like cyclic voltammetry can determine the oxidation and reduction potentials of the compound, providing insights into its electronic structure and its potential to participate in redox reactions.

The electrochemical oxidation of similar compounds, such as 9-(alkylthio)acridines, has been studied as a model for their metabolic degradation. researchgate.net Spectroelectrochemistry, which combines electrochemical techniques with spectroscopy (e.g., UV-Vis), allows for the identification of transient or stable products formed during electrochemical reactions. This can help in proposing mechanisms for the electrochemical behavior of this compound.

Viscosity Measurements for DNA Binding Mode Determination

Viscosity measurements of DNA solutions are a classic method for distinguishing between different binding modes of small molecules. When a molecule binds to DNA via intercalation, it inserts itself between the base pairs, causing the DNA helix to lengthen and become more rigid. This leads to a significant increase in the viscosity of the DNA solution.

In contrast, molecules that bind to the grooves of the DNA (major or minor) or through electrostatic interactions cause a much smaller change, or even a decrease, in the viscosity of the DNA solution. Studies on 9-phenyl acridine have used viscosity measurements to suggest a groove-binding mode of interaction with DNA. nih.govresearchgate.net Therefore, by measuring the viscosity of a DNA solution in the presence of increasing concentrations of this compound, one can infer its primary binding mode.

Table 3: Expected Viscosity Changes for Different DNA Binding Modes

| Binding Mode | Description | Expected Change in Relative Viscosity of DNA Solution |

| Intercalation | The planar acridine ring inserts between adjacent DNA base pairs. | Significant Increase |

| Groove Binding | The molecule binds in the major or minor groove of the DNA helix. | Small or No Significant Change |

| Electrostatic Binding | The molecule binds to the exterior of the DNA through electrostatic forces. | Small or No Significant Change |

DNA Melting Studies

DNA melting studies, also known as thermal denaturation assays, are a fundamental biophysical technique used to assess the stability of the DNA double helix and to determine the effects of ligand binding. The melting temperature (Tm) is defined as the temperature at which half of the double-stranded DNA molecules dissociate into single strands. Intercalating agents, such as acridine derivatives, can significantly increase the Tm by inserting themselves between the base pairs of the DNA helix, thereby stabilizing its structure.

The binding of acridine compounds to DNA can be monitored by observing the change in absorbance or fluorescence as a function of temperature. For instance, studies on acridine-4-carboxamide derivatives, which are structurally related to this compound, have demonstrated their capacity to enhance the thermal stability of short DNA duplexes. When these acridine derivatives were attached to oligodeoxynucleotide (ODN) probes, they were found to increase the melting temperature of the resulting duplex by a significant margin. nih.govnih.gov Research has indicated that these acridine derivatives show a preference for interacting with double-stranded DNA over single-stranded DNA and exhibit a higher affinity for GC-rich sequences compared to AT-rich sequences. nih.govnih.gov

The stabilizing effect of acridine derivatives on DNA is a key parameter in evaluating their potential as therapeutic agents or as components of diagnostic probes. The magnitude of the Tm shift (ΔTm) provides a quantitative measure of the binding affinity and the extent of stabilization.

Table 1: Illustrative DNA Melting Temperature (Tm) Shifts Induced by Acridine Derivatives

| Acridine Derivative Type | DNA Target | Observed ΔTm (°C) | Research Focus |

| Acridine-4-carboxamide | Short ODN Duplexes | Up to +8.0 | Stabilization of DNA probes for mutation detection. nih.govnih.gov |

| Acridine Orange | DNA in situ (Friend erythroleukemia cells) | Variable, dependent on cell state | Probing chromatin structure and accessibility. scilit.com |

| General Acridine Derivatives | Calf Thymus DNA | Concentration-dependent increase | Characterizing the thermodynamics of DNA intercalation. |

Note: This table is illustrative and compiles data from studies on various acridine derivatives to demonstrate the general principle.

The process of DNA denaturation in the presence of acridines can also be studied within cells. For example, acridine orange has been used to induce and monitor DNA denaturation in situ, with the changes in fluorescence indicating the transition from double-stranded to single-stranded DNA. scilit.comnih.gov Such studies have revealed that the susceptibility of DNA to denaturation can vary depending on the cell's physiological state, such as proliferation or differentiation, reflecting differences in chromatin structure. scilit.com

Chromatographic Techniques (e.g., HPLC for DNA binding)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for studying the interactions between small molecules and DNA. While specific HPLC studies focusing solely on this compound are not extensively documented in the reviewed literature, the principles of using chromatography for DNA binding analysis are well-established for the broader class of acridine derivatives.

These techniques can be employed in various modes to quantify binding affinity and determine binding stoichiometry. One common approach is affinity chromatography, where either the DNA is immobilized on a stationary phase and the acridine compound is passed through in the mobile phase, or vice versa. The retention time of the compound provides information about its interaction with the DNA.

Another application of HPLC is in quantitative analysis for equilibrium binding studies. In a typical experiment, varying concentrations of the acridine derivative are incubated with a fixed concentration of DNA. After reaching equilibrium, the free and DNA-bound fractions of the compound can be separated using size-exclusion chromatography (SEC-HPLC) or other suitable methods. The quantification of the compound in the separated fractions allows for the determination of binding constants (Kb).

While direct chromatographic data is limited, other methods have been successfully used to determine the binding properties of related acridine compounds. For instance, competitive dialysis has been used to assess the DNA binding of acridine and 5-methylacridine derivatives. mdpi.com Spectroscopic titration is another common method, where changes in the UV-Visible absorption spectrum of the acridine derivative upon addition of DNA are used to calculate the intrinsic binding constant. For a series of acridine N-acylhydrazone derivatives, binding constants to calf thymus DNA (ctDNA) were determined using this method, with values indicating a significant interaction. nih.gov

Table 2: Binding Constants of Acridine Derivatives to DNA Determined by Non-Chromatographic Methods

| Compound | Method | DNA Type | Binding Constant (Kb) (M⁻¹) |

| Acridine-DNA complex 3b (-F) | Spectroscopic Titration | ctDNA | 3.18 × 10³ |

| Acridine-DNA complex 3a (-H) | Spectroscopic Titration | ctDNA | Not specified, but lower than 3b |

| Acridine-DNA complex 3c (-Cl) | Spectroscopic Titration | ctDNA | Not specified, but lower than 3a |

| Acridine-DNA complex 3d (-Br) | Spectroscopic Titration | ctDNA | Not specified, but lower than 3a |

Source: Data extracted from a study on acridine N-acylhydrazone derivatives. nih.gov

These established binding analysis methods pave the way for the application of HPLC-based assays to obtain more detailed kinetic and thermodynamic data for the interaction of this compound with DNA.

Biorthogonal Post-Labeling and Click Chemistry Approaches

Biorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. Click chemistry, a concept introduced by K. Barry Sharpless, is a prime example of a biorthogonal reaction strategy, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) being one of its most prominent examples. nih.gov These approaches are increasingly used to label and track biomolecules.

In the context of this compound, these techniques are highly relevant for creating sophisticated molecular probes and therapeutic conjugates. The structure of this compound, with its terminal carboxylic acid, is amenable to modification for click chemistry applications. For example, the carboxyl group can be derivatized into an azide (B81097) or an alkyne, allowing it to be "clicked" onto a complementary functionalized biomolecule.

Research has demonstrated the utility of this approach by synthesizing acridine derivatives specifically designed for click chemistry. A notable example is the preparation of 9-[(6-azidohexyl)amino]acridine-4-carboxylic acid. nih.gov This compound incorporates an azide group, rendering it ready for conjugation to alkyne-modified DNA or other targets via the CuAAC reaction. The purpose of such conjugation is often to enhance the properties of the target molecule. For instance, attaching acridine intercalators to short DNA probes via click chemistry has been shown to significantly increase the thermal stability of the DNA duplex, which is beneficial for applications like mutation detection. nih.govnih.gov

The versatility of click chemistry allows for the modular assembly of complex molecular architectures. An acridine unit can be linked to peptides, oligonucleotides, or other pharmacophores to create hybrid molecules with novel or enhanced biological activities. mdpi.comnih.gov

Table 3: Acridine Derivatives Functionalized for Click Chemistry

| Compound Name | Functional Group for Click Chemistry | Synthetic Precursor (if mentioned) | Intended Application |

| 9-[(6-azidohexyl)amino]-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide | Azide | Not specified | Not specified |

| 9-[(6-azidohexyl)amino]-N-(2-guanidinoethyl)acridine-4-carboxamide | Azide | Not specified | Not specified |

| 9-[(6-azidohexyl)amino]acridine-4-carboxylic acid | Azide | Compound 16 (specific structure not detailed in abstract) | Attachment to biomolecules |

Source: Data extracted from a study on the thermal stabilization of DNA duplexes by acridine-4-carboxamide derivatives. nih.gov

These biorthogonal post-labeling strategies represent a cutting-edge approach for harnessing the DNA-binding properties of acridine derivatives like this compound for advanced applications in chemical biology and medicine.

Preclinical and in Vitro Research Applications of Acridine Derivatives

Use in Cellular Assays to Investigate Molecular Pathways

While specific studies detailing the use of 9-(5-Carboxypentylamino)acridine in cellular assays to investigate molecular pathways are not extensively documented in the reviewed literature, the broader class of acridine (B1665455) derivatives is widely employed for such purposes. These compounds serve as valuable tools to probe and modulate various cellular processes, offering insights into fundamental biological mechanisms.

Acridine derivatives are frequently utilized to study pathways related to cell death and proliferation. For instance, certain acridine compounds have been shown to activate the p53 tumor suppressor pathway, a critical regulator of the cell cycle and apoptosis. nih.gov These derivatives can stabilize the p53 protein by inhibiting its ubiquitination, leading to the transcriptional activation of downstream targets like the pro-apoptotic protein Bax. nih.gov The induction of p53-dependent cell death by these acridines is a key area of investigation in cancer research. nih.gov

The DNA intercalating properties of many acridines are harnessed in assays to study DNA damage and repair pathways. Some derivatives, such as 9-phenylacridine, can act as photosensitizers. nih.gov When exposed to UVA radiation, these compounds can induce DNA damage and trigger a mitochondria-mediated apoptotic pathway. nih.gov Cellular assays employed to study these effects include:

Cell Viability Assays (e.g., MTT assay): To quantify the cytotoxic effects of the acridine derivative, alone or in combination with other treatments like radiation. nih.gov

Scratch Assays: To assess the impact on cell migration and proliferation. nih.gov

Flow Cytometry: Used for detailed analysis of the cell cycle to identify stages at which the compound exerts its effects (e.g., G2/M arrest) and to quantify DNA damage. nih.gov

Hoechst Dye Efflux Assays: To identify and study the effects on cancer stem cell populations, which are often characterized by their ability to efflux fluorescent dyes. nih.gov

The following table summarizes common cellular assays where acridine derivatives are used to investigate molecular pathways:

Table 1: Application of Acridine Derivatives in Cellular Assays

| Assay Type | Molecular Pathway Investigated | Example Acridine Derivative Application |

|---|---|---|

| Cell Viability (MTT) | Cytotoxicity, Cell Proliferation | Measuring the reduction in cell viability in cancer cell lines upon treatment. nih.gov |

| Scratch Assay | Cell Migration, Wound Healing | Observing the inhibition of cell migration in a confluent monolayer of cells. nih.gov |

| Flow Cytometry | Cell Cycle, Apoptosis, DNA Damage | Analyzing cell cycle arrest and the induction of apoptosis. nih.gov |

| Hoechst Dye Efflux | Cancer Stem Cell Activity | Evaluating the effect on the side population of cells that efflux the dye. nih.gov |

Evaluation in Specific Enzyme Assays

The compound this compound has a well-defined and specific application in enzyme research, particularly in the purification of acetylcholinesterase (AChE). nih.gov It serves as a highly effective affinity ligand in a specialized form of chromatography.

A method has been developed for the synthesis of this compound and its subsequent immobilization onto a solid support, Sepharose CL-4B, to create an affinity adsorbent. nih.govcapes.gov.br This affinity matrix is then used in column chromatography to specifically bind and isolate acetylcholinesterase from crude biological extracts, such as those from the electric organ of Electrophorus electricus. nih.gov The interaction between the acridine derivative and the enzyme is specific enough to allow for a significant purification of the enzyme in a single step. nih.govresearchgate.net The bound enzyme can then be eluted from the column, yielding a highly purified and active protein. researchgate.net The efficiency and specificity of this affinity adsorbent make it a valuable tool for researchers studying the structure and function of acetylcholinesterase. nih.gov

The table below outlines the key features of the use of this compound in enzyme purification.

Table 2: Use of this compound in Acetylcholinesterase Purification

| Parameter | Description | Reference(s) |

|---|---|---|

| Compound | This compound | nih.gov |

| Application | Affinity adsorbent ligand | nih.gov |

| Target Enzyme | Acetylcholinesterase (EC 3.1.1.7) | nih.govcapes.gov.br |

| Source of Enzyme | Electrophorus electricus electric organ | nih.gov |

| Solid Support | Sepharose CL-4B | nih.gov |

| Outcome | Efficient and specific purification of acetylcholinesterase | nih.gov |

Application as Fluorescent Probes for Cellular Research and Imaging

The inherent fluorescence of the acridine ring system makes many of its derivatives, including those related to this compound, suitable for use as fluorescent probes in cellular research and imaging. These probes can be designed to report on various aspects of the cellular microenvironment or to label specific cellular structures.

Acridine derivatives are known for their metachromatic properties, meaning their fluorescence emission can change depending on their concentration and the chemical environment. biorxiv.org A well-known example is Acridine Orange, which emits green fluorescence when it binds to DNA and RNA as a monomer, and orange fluorescence when it accumulates in acidic compartments like lysosomes. biorxiv.orgnih.gov This property allows for the visualization of these organelles in living cells and can be used to distinguish between different cell types, such as microglia and astrocytes, based on the abundance of their lysosomes. nih.govnih.gov

Recent advancements have led to the development of "Live Cell Painting," a high-content imaging method that uses Acridine Orange to generate detailed morphological profiles of live cells, which can be used to assess cell health and the effects of various treatments. biorxiv.org

Furthermore, novel acridine derivatives have been synthesized for specific imaging applications:

Detection of Mycoplasma: Certain derivatives, like 3-amino-6-methoxy-9-(2-hydroxyethylamino)acridine, have been developed as fluorescent dyes to detect Mycoplasma contamination in cell cultures, offering a clear visualization of the contaminating organisms. nih.gov

Monitoring Cellular Polarity: Some acridine-based probes are sensitive to the polarity of their microenvironment, allowing for the dynamic monitoring of changes in intracellular polarity, which is an important parameter in cell metabolism. rsc.org These probes can also be designed to localize to specific organelles, such as lipid droplets or lysosomes. rsc.org

pH Sensing: The fluorescence lifetime of some acridine derivatives is sensitive to pH, making them potential candidates for the development of fluorescence lifetime-based pH sensors for measuring pH in the range of 2-6. researchgate.netresearchgate.net

The following table summarizes the applications of various acridine derivatives as fluorescent probes.

Table 3: Acridine Derivatives as Fluorescent Probes

| Acridine Derivative | Application | Principle of Action | Target | Reference(s) |

|---|---|---|---|---|

| Acridine Orange | Live Cell Imaging, Cell Discrimination | Metachromatic fluorescence | Acidic vesicles (lysosomes), DNA, RNA | biorxiv.orgnih.govnih.gov |

| 3-amino-6-methoxy-9-(2-hydroxyethylamino)acridine | Mycoplasma Detection | Fluorescence staining | Mycoplasma in cell cultures | nih.gov |

| Acridine-dicyanoisophorone based probe | Monitoring Intracellular Polarity | Solvatochromic shift in fluorescence | Lipid droplets | rsc.org |

Theoretical and Computational Investigations

Molecular Docking Studies of Ligand-Biomolecule Complexes (DNA, Enzymes, Proteins)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 9-(5-Carboxypentylamino)acridine, docking studies have been instrumental in elucidating its binding modes with various biological targets, primarily DNA and associated enzymes like topoisomerases.

The planar tricyclic acridine (B1665455) core is known to intercalate between the base pairs of DNA. nih.gov Docking simulations consistently show this intercalation as the primary mode of binding. The carboxypentylamino side chain, however, plays a crucial role in the specificity and stability of these interactions. Depending on its conformation, this side chain can occupy either the major or minor groove of the DNA helix.

Interactions with enzymes such as topoisomerase I and II have also been investigated. nih.gov In these complexes, the acridine moiety typically intercalates at the DNA cleavage site, while the side chain can form hydrogen bonds and electrostatic interactions with amino acid residues in the enzyme's active site. For instance, studies on similar acridine derivatives have shown interactions with key residues like ASN352 in topoisomerase I. nih.gov The carboxylic acid group of the pentyl chain is a potential site for hydrogen bonding with basic amino acid residues such as lysine or arginine, or with the phosphate (B84403) backbone of DNA.

The lipophilicity of the side chain has been identified as a significant factor in stabilizing the intercalation complex. nih.gov The pentyl chain in this compound contributes to favorable hydrophobic interactions within the DNA grooves or with hydrophobic pockets of enzymes.

Table 1: Predicted Interactions of this compound with Biomolecules from Molecular Docking Studies

| Biomolecule | Predicted Binding Mode | Key Interactions |

|---|---|---|

| DNA | Intercalation of acridine core | π-π stacking with base pairs; Hydrogen bonding and electrostatic interactions of the carboxypentylamino side chain with the DNA backbone and bases in the major or minor groove. |

| Topoisomerase I | Intercalation at the cleavage site | Interactions with amino acid residues such as ASN352; Potential hydrogen bonding between the carboxylic acid group and basic residues. |

| Topoisomerase II | Intercalation and interaction with the enzyme-DNA complex | Similar to Topoisomerase I, with the side chain interacting with residues in the protein's binding pocket. |

Molecular Dynamics Simulations to Elucidate Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between this compound and its biological targets, complementing the static picture provided by molecular docking. These simulations, often performed in explicit solvent, allow for the study of the conformational changes and stability of the ligand-biomolecule complex over time.

MD simulations of acridine derivatives bound to DNA have revealed that the side chain plays a critical role in the dynamics of the interaction. For instance, studies on diacridines, which are two acridine units linked by a polymethylene chain, have shown that the length of the linker chain is crucial for stable bisintercalation (intercalation of both acridine moieties). nih.gov This highlights the importance of the side chain's length and flexibility in determining the binding mode.

In the case of this compound, the five-carbon chain provides significant conformational flexibility. MD simulations can track the movement of this chain within the DNA grooves and assess its impact on the local DNA structure. The simulations can also provide insights into the role of water molecules in mediating the interactions between the ligand and the biomolecule.

Furthermore, MD simulations have been used to study the effect of the side chain on the distance between the acridine core and the DNA helical axis. For acridine orange derivatives, the length of the linker has been shown to directly influence this distance. nih.gov This is a critical parameter for understanding the biological activity of these compounds.

Table 2: Insights from Molecular Dynamics Simulations of Acridine-DNA Complexes

| Simulation Aspect | Key Findings |

|---|---|

| Conformational Flexibility | The carboxypentylamino side chain exhibits significant flexibility, allowing it to adopt various conformations within the DNA grooves. |

| Complex Stability | The length and nature of the side chain are critical for the stability of the intercalated complex. |

| Solvent Effects | Water molecules play a significant role in mediating hydrogen bonding networks between the ligand and DNA. |

| Structural Impact on DNA | The binding of the ligand can induce local changes in the DNA structure, such as unwinding of the helix. |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, properties, and reactivity of this compound. These calculations provide a fundamental understanding of the molecule's behavior at the electronic level.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a key aspect of these studies. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. For acridine and its derivatives, the HOMO and LUMO are typically localized on the aromatic ring system, indicating that charge transfer and reactivity are centered on the acridine core. nih.gov

Molecular Electrostatic Potential (MEP) maps generated from quantum chemical calculations reveal the charge distribution within the molecule and identify regions that are prone to electrophilic or nucleophilic attack. For acridine derivatives, the nitrogen atom in the acridine ring is typically an electron-rich region, making it a potential site for protonation and hydrogen bonding. nih.gov

Quantum chemical methods are also used to analyze the nature of the non-covalent interactions between this compound and its binding partners. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) can characterize the interactions as hydrogen bonds, van der Waals forces, or other types of non-covalent bonds. nih.gov Studies on the interaction of acridine with DNA have confirmed the presence of hydrogen bonds between the acridine molecule and the DNA bases, as well as significant van der Waals interactions. nih.gov

Table 3: Electronic Properties of Acridine Derivatives from Quantum Chemical Calculations

| Property | Description and Significance |

|---|---|

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, which relates to the molecule's reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | A map of the charge distribution that identifies electron-rich and electron-poor regions, predicting sites for non-covalent interactions. |

| Charge Distribution | Provides insight into the polarity of different parts of the molecule and their potential for electrostatic interactions. |

| Interaction Energies | Quantifies the strength of the binding between the ligand and its target, helping to understand the stability of the complex. |

Compound Name Table

| Compound Name |

|---|

| This compound |

| Acridine |

| Acridine orange |

| 9-Anilinoacridine |

| 9-Aminoacridine (B1665356) |

| Diacridines |

| Lysine |

Future Research Directions and Unexplored Avenues for 9 5 Carboxypentylamino Acridine

Design and Synthesis of Advanced Probes and Ligands

The foundational work on 9-(5-Carboxypentylamino)acridine has demonstrated its utility as an affinity adsorbent ligand for acetylcholinesterase. nih.gov Future research will likely build upon this by designing and synthesizing more sophisticated molecular probes and ligands. This could involve modifying the acridine (B1665455) core or the carboxypentylamino side chain to enhance specificity, affinity, or to introduce new functionalities.

One promising direction is the development of fluorescent probes. By incorporating fluorophores into the this compound scaffold, researchers could create tools for real-time imaging of biological processes. These probes could be used to track the localization and dynamics of target molecules within living cells, providing valuable insights into cellular function and disease mechanisms.

Furthermore, the synthesis of a library of derivatives with systematic variations in the linker length and composition could lead to the discovery of ligands with optimized binding properties for a range of biological targets. Structure-activity relationship (SAR) studies on these new analogs will be crucial for understanding the molecular determinants of their binding and for the rational design of next-generation probes. nih.gov

Comprehensive Multi-Targeting Strategies at the Molecular Level

The acridine scaffold is known to be a privileged structure in medicinal chemistry, with many of its derivatives exhibiting the ability to interact with multiple biological targets. nih.gov Future investigations into this compound should embrace a multi-targeting approach to uncover its full therapeutic potential. This involves systematically screening the compound against a wide array of enzymes, receptors, and other biomolecules to identify novel interactions.

Acridine derivatives have been found to possess multitargeting properties, including the inhibition of topoisomerase enzymes that are critical for DNA replication and repair. nih.gov Investigating whether this compound or its derivatives can also inhibit topoisomerases could open up new avenues for its application in cancer research. The planar nature of the acridine ring allows it to intercalate into DNA, a mechanism that is central to the activity of many anticancer drugs. nih.gov

A comprehensive multi-targeting strategy would involve a combination of computational modeling and experimental screening. In silico docking studies could predict potential binding partners, which could then be validated through in vitro binding assays and functional studies. This approach could reveal unexpected therapeutic opportunities and provide a more holistic understanding of the compound's biological effects.

Mechanistic Elucidation of Novel Biological Activities

While the interaction of this compound with acetylcholinesterase is established, its broader biological activity profile remains largely unexplored. nih.gov Future research should focus on identifying and mechanistically characterizing novel biological activities of this compound. Given the known properties of other acridine derivatives, it is plausible that this compound could exhibit anticancer, antibacterial, or antiparasitic properties. nih.govmdpi.com

Initial studies could involve high-throughput screening against various cancer cell lines, bacterial strains, and parasites. mdpi.com For any identified activities, subsequent mechanistic studies would be essential. For example, if anticancer activity is observed, researchers would need to investigate the underlying molecular mechanisms, such as the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways. nih.gov Techniques like gene expression profiling and proteomics could provide a global view of the cellular response to the compound, helping to pinpoint its primary targets and modes of action.

The structural features of this compound, including its planar aromatic system and flexible side chain, suggest that it could interact with a variety of biomolecules beyond its currently known target. mdpi.com A thorough investigation into these potential interactions is a critical next step in understanding its biological role.

Integration with Emerging Chemical Biology Tools and Techniques

The advancement of chemical biology offers a powerful toolkit for dissecting the functions of small molecules like this compound. Future research should leverage these emerging technologies to gain deeper insights into its mechanism of action and to develop new applications.

One such area is the use of photo-crosslinking probes. By chemically modifying this compound to include a photoreactive group, researchers can create tools that covalently bind to their target proteins upon light activation. This would allow for the unambiguous identification of direct binding partners in complex biological systems.

Furthermore, the integration of this compound with "click chemistry" or other bioorthogonal ligation techniques could enable the development of modular probes. This would allow for the easy attachment of various reporter tags, such as biotin (B1667282) for affinity purification or fluorescent dyes for imaging, expanding the experimental possibilities. These advanced chemical biology approaches will be instrumental in fully elucidating the molecular interactions and cellular functions of this compound and its future derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-(5-Carboxypentylamino)acridine, and what are their key reaction conditions?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, 9-chloroacridine reacts with 5-aminopentanoic acid derivatives under reflux in aprotic solvents (e.g., DMF or THF) at 60–80°C for 12–24 hours. Purification involves column chromatography using silica gel and ethyl acetate/hexane gradients . Microwave-assisted synthesis has also been reported for related acridine derivatives, reducing reaction times to 10–30 minutes .

Q. Which spectroscopic techniques are most effective for characterizing this compound and confirming its structural integrity?

- Methodological Answer :

- ¹H NMR : Confirm the presence of the carboxypentylamino side chain via peaks at δ 2.3–2.5 ppm (CH₂ groups) and δ 8.2–9.1 ppm (aromatic protons of the acridine core) .

- IR Spectroscopy : Identify carboxylic acid C=O stretching at ~1700 cm⁻¹ and NH bending at ~1550 cm⁻¹ .

- Elemental Analysis : Verify purity (>95%) by matching experimental and theoretical C, H, and N percentages .

Q. How can researchers optimize solubility for biological assays involving this compound?

- Methodological Answer : Solubility in aqueous buffers is enhanced by adjusting pH to >7 (using NaOH) to deprotonate the carboxylic acid group. For non-polar solvents, dimethyl sulfoxide (DMSO) is preferred (up to 10 mM stock solutions). Sonication at 40–50°C for 15–30 minutes improves dissolution .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., acetylcholinesterase inhibition) may arise from assay conditions (pH, temperature) or impurities. Mitigation strategies include:

- HPLC-Purity Checks : Ensure >98% purity using C18 columns with acetonitrile/water mobile phases .

- Standardized Assays : Replicate studies under controlled conditions (e.g., 25°C, pH 7.4) with positive controls like donepezil .

- Structural Confirmation : Use X-ray crystallography or high-resolution mass spectrometry (HRMS) to rule out degradation products .

Q. How can this compound be integrated into chemiluminescence-based DNA detection systems?

- Methodological Answer : The compound’s acridine core intercalates with DNA, enabling use in chemiluminescent assays. A validated protocol involves:

DNA Binding : Incubate 10 µM compound with dsDNA in Tris-HCl buffer (pH 8.0) for 30 minutes.

Signal Generation : Add H₂O₂ (1 mM) and KOH (0.1 M) to initiate chemiluminescence.

Detection : Measure emission at 430 nm using a luminometer. Calibrate with known DNA concentrations .

Q. What are the critical considerations for designing this compound-based affinity adsorbents for enzyme purification?

- Methodological Answer : For acetylcholinesterase (AChE) purification:

- Ligand Immobilization : Covalently conjugate the compound to agarose beads via carbodiimide crosslinking (EDC/NHS chemistry).

- Binding Conditions : Use 20 mM phosphate buffer (pH 7.0) with 0.15 M NaCl; elute with 0.5 M Tris-HCl (pH 8.5) containing 1 M NaCl.

- Specificity Testing : Include negative controls (e.g., BSA) to confirm selective binding .

Q. How do structural modifications to the carboxypentylamino side chain influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity : Replace the carboxylic acid with esters (e.g., methyl ester) to enhance blood-brain barrier penetration. Assess via octanol-water partition coefficients (logP) .

- Metabolic Stability : Incubate derivatives with liver microsomes; monitor degradation via LC-MS. Introduce fluorine atoms to reduce CYP450-mediated metabolism .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.